(4-Amino-3-chlorophenyl)pentafluorosulfur
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Overview
Description
(4-Amino-3-chlorophenyl)pentafluorosulfur is an organic compound with the molecular formula C₆H₅ClF₅NS and a molecular weight of 253.62 g/mol . This compound is characterized by the presence of an amino group, a chlorine atom, and a pentafluorosulfur group attached to a benzene ring. It is primarily used for research purposes in various fields of chemistry and material science .
Preparation Methods
The synthesis of (4-Amino-3-chlorophenyl)pentafluorosulfur typically involves the reaction of 4-amino-3-chlorobenzene with sulfur tetrafluoride under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent decomposition .
Chemical Reactions Analysis
(4-Amino-3-chlorophenyl)pentafluorosulfur undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the pentafluorosulfur group to other sulfur-containing functional groups.
Common reagents used in these reactions include sulfur tetrafluoride, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Amino-3-chlorophenyl)pentafluorosulfur has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism of action of (4-Amino-3-chlorophenyl)pentafluorosulfur is not fully understood. it is believed to interact with various molecular targets through its amino and pentafluorosulfur groups. These interactions can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
(4-Amino-3-chlorophenyl)pentafluorosulfur can be compared with other similar compounds such as:
(4-Amino-3-chlorophenyl)sulfur trifluoride: This compound has a similar structure but with fewer fluorine atoms.
(4-Amino-3-chlorophenyl)sulfur hexafluoride: This compound has an additional fluorine atom compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-chloro-4-(pentafluoro-λ6-sulfanyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF5NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOCFJZDJRKCHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF5NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477816 |
Source
|
Record name | AGN-PC-0NHU53 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165114-85-2 |
Source
|
Record name | (OC-6-21)-(4-Amino-3-chlorophenyl)pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165114-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN-PC-0NHU53 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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